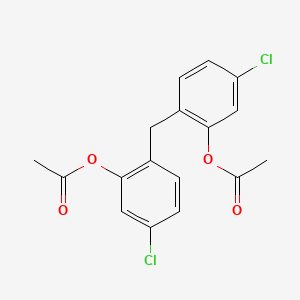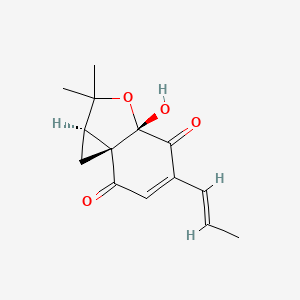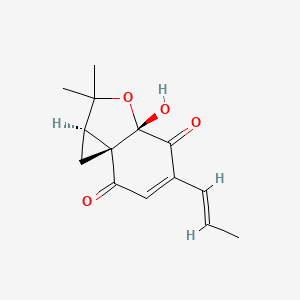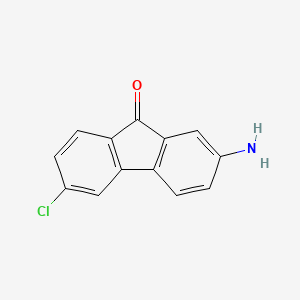
2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a complex organic compound characterized by its unique structure, which includes a disulfide bond and a palmitoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Palmitoyloxy Group: This step involves the esterification of palmitic acid with a suitable alcohol, such as 2-propanol, under acidic conditions to form the palmitoyloxy group.
Amidation Reaction: The palmitoyloxy group is then reacted with an amine, such as 2-aminopropylbenzamide, to form the amide bond.
Disulfide Bond Formation: Finally, the disulfide bond is introduced by oxidizing the thiol groups of two molecules of the amide product using an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for esterification and amidation, and controlled oxidation processes for disulfide bond formation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The palmitoyloxy group enhances its lipophilicity, allowing it to interact with cell membranes more effectively.
Medicine
In medicine, it is investigated for its potential therapeutic effects, particularly in targeting diseases that involve oxidative stress. The disulfide bond can act as a redox-active moiety, potentially modulating cellular redox states.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials, particularly those requiring specific redox properties.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) involves its interaction with cellular components through its disulfide bond and palmitoyloxy group. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating signaling pathways. The palmitoyloxy group enhances its interaction with lipid membranes, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Similar structure but with an ethyl group instead of a propyl group.
2,2’-Dithiobis(N-(2-(stearoyloxy)propyl)benzamide): Similar structure but with a stearoyloxy group instead of a palmitoyloxy group.
Uniqueness
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is unique due to its specific combination of a palmitoyloxy group and a propyl linker, which may confer distinct lipophilicity and reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
78010-18-1 |
|---|---|
Molekularformel |
C52H84N2O6S2 |
Molekulargewicht |
897.4 g/mol |
IUPAC-Name |
1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate |
InChI |
InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58) |
InChI-Schlüssel |
PJKZDTSXKLWIJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


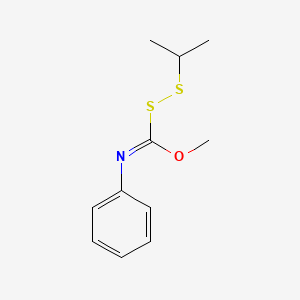


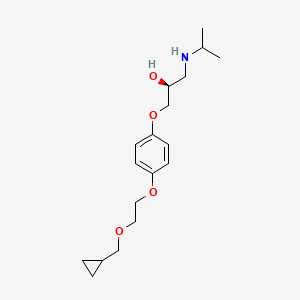

![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)
